molecular formula C16H17BrN2O4 B11556165 2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide

Cat. No.: B11556165
M. Wt: 381.22 g/mol
InChI Key: YYHKXKQFUAPTBH-WOJGMQOQSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo-substituted methoxyphenoxy group and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common approach is the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methoxyphenol
  • 2-methoxyphenyl isocyanate
  • 2-(2-bromo-4-methoxyphenoxy)-5-methylpyridine

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide is unique due to the presence of both a bromo-substituted methoxyphenoxy group and a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17BrN2O4

Molecular Weight

381.22 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C16H17BrN2O4/c1-10-4-6-14(23-10)11(2)18-19-16(20)9-22-15-7-5-12(21-3)8-13(15)17/h4-8H,9H2,1-3H3,(H,19,20)/b18-11+

InChI Key

YYHKXKQFUAPTBH-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)/C

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=O)COC2=C(C=C(C=C2)OC)Br)C

Origin of Product

United States

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